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Introduction: OX01914 is a novel, small molecule utrophin modulator identified through

phenotypic screening. It belongs to the 4,6-diphenylpyrimidine-2-carbohydrazide chemical

class and is being investigated as a potential therapeutic agent for Duchenne muscular

dystrophy (DMD).[1] DMD is a severe X-linked genetic disorder characterized by the absence

of the dystrophin protein, leading to progressive muscle degeneration. Utrophin, a paralogue of

dystrophin, can functionally compensate for its absence, and its upregulation is a promising

therapeutic strategy for all DMD patients, irrespective of their specific mutation.[2][3] Early in

vitro studies have focused on elucidating the efficacy, mechanism of action, and metabolic

properties of OX01914.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro evaluation

of OX01914.

Table 1: Efficacy of OX01914 in Utrophin Upregulation
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Parameter Cell Line
Fold Increase
vs. Control

Concentration Reference

Utrophin mRNA
LUmdx

myoblasts
~2-fold 30 µM [1]

Utrophin mRNA
H2K mdx

myoblasts
~1.6-fold 30 µM [1]

Utrophin Protein
Human DMD

myoblasts

~3-fold

(statistically

significant)

Not specified

Table 2: Comparative Analysis of OX01914 and Ezutromid on Gene Expression in H2K mdx

Myoblasts

Compound Concentration
Utrophin
mRNA Fold
Increase

AhR mRNA
Fold Increase

Reference

OX01914 30 µM ~1.6
No significant

difference

Ezutromid 3 µM ~1.7 ~2

Table 3: In Vitro Metabolic Stability of OX01914

Species System Half-life (T1/2) Reference

Mouse Hepatocytes 3 min

Human Hepatocytes 28 min

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

1. Cell Culture:
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LUmdx and H2K mdx myoblasts: Immortalized myoblast cell lines derived from the mdx

mouse model of DMD were used.

Human DMD myoblasts: Primary myoblasts obtained from DMD patients were utilized to

assess the effect on human cells.

2. Utrophin mRNA Quantification (qPCR):

Myoblast cell lines were treated with either OX01914 (30 µM), ezutromid (3 µM as a

comparator), or DMSO (vehicle control).

Following treatment, total RNA was extracted from the cells.

Quantitative real-time polymerase chain reaction (qPCR) was performed to measure the

relative expression levels of utrophin and Aryl Hydrocarbon Receptor (AhR) mRNA.

Gene expression levels were normalized to a housekeeping gene, and the fold change

relative to the DMSO control was calculated.

3. Utrophin Protein Quantification:

Human DMD myoblasts were treated with OX01914.

After the treatment period, total protein was extracted from the cells.

Western blotting or a similar protein quantification method was used to determine the levels

of utrophin protein.

The protein expression was quantified and compared to untreated or vehicle-treated control

cells to determine the fold increase.

4. Metabolic Stability Assay:

OX01914 was incubated with cryopreserved mouse and human hepatocytes.

Samples were taken at various time points, and the concentration of the parent compound

(OX01914) was measured using an appropriate analytical method, such as liquid

chromatography-mass spectrometry (LC-MS).
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The half-life (T1/2) was then calculated to determine the rate of metabolism.

5. Target Deconvolution using Chemical Proteomics:

To identify the molecular target of OX01914, active and inactive cell-permeable photoaffinity

probes based on the structure of OX01914 were synthesized.

These probes were used in live human DMD myoblasts to covalently label binding proteins

upon photoactivation.

The labeled proteins were then enriched and identified using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Competitive displacement experiments with the parent compound OX01914 were performed

to identify specific targets. Proteins enriched by the active probe but displaced by OX01914
were considered potential targets.

Visualizations
Proposed Mechanism of Action of OX01914
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Caption: Proposed signaling pathway for OX01914-mediated utrophin upregulation.

Experimental Workflow for Target Identification
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Caption: Workflow for identifying the protein targets of OX01914 using chemical proteomics.

Conclusion:
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The early in vitro data for OX01914 demonstrate its capability to significantly upregulate

utrophin mRNA and protein levels in both mouse and human dystrophic myoblasts. Notably, its

mechanism of action is distinct from the first-generation utrophin modulator, ezutromid, as it

does not affect the Aryl Hydrocarbon Receptor pathway. Chemical proteomics studies have

pointed towards ATP5F1, a component of the mitochondrial ATP synthase, as a potential

molecular target, suggesting a novel mechanism involving the modulation of cellular

metabolism. While OX01914 shows promising efficacy, its rapid in vitro metabolism in both

mouse and human hepatocytes indicates that further optimization of its physicochemical and

ADME (absorption, distribution, metabolism, and excretion) properties will be necessary for its

development as a viable therapeutic agent for Duchenne muscular dystrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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